
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid is a compound that features a phenyl group, a triazole ring, and a propanoic acid moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various enzymes and receptors, enhancing the compound’s binding affinity and selectivity . This interaction can inhibit the activity of certain enzymes, leading to the compound’s antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea
- 4-phenyl-4H-1,2,4-triazole
- bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
Uniqueness
Compared to similar compounds, 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid is unique due to its specific combination of a phenyl group, a triazole ring, and a propanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1247194-95-1 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-phenyl-2-(1,2,4-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)10(14-7-12-13-8-14)6-9-4-2-1-3-5-9/h1-5,7-8,10H,6H2,(H,15,16) |
Clave InChI |
KEOXVICPTZVFDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=C2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)
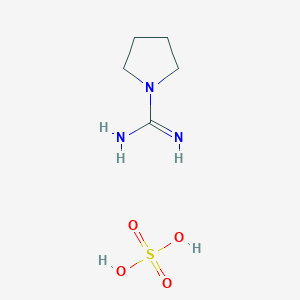
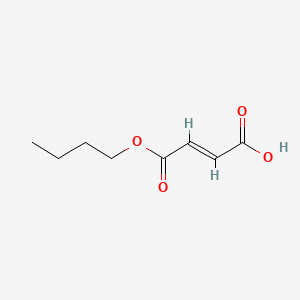
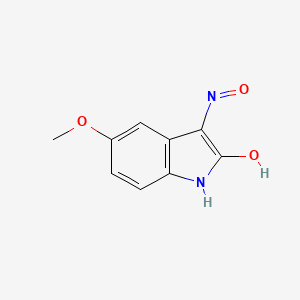
![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
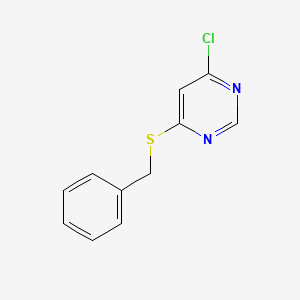
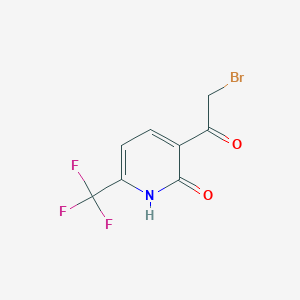
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
